![molecular formula C16H15N3O2S B258420 2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B258420.png)
2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ML-18 and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of ML-18 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, ML-18 has been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
ML-18 has been shown to have a variety of biochemical and physiological effects. In addition to its potential applications in the treatment of cancer and neurodegenerative diseases, ML-18 has also been studied for its potential applications in the treatment of inflammation and pain.
実験室実験の利点と制限
One advantage of using ML-18 in lab experiments is that it has been extensively studied and characterized. Additionally, ML-18 has been shown to have a variety of potential applications in scientific research. However, one limitation of using ML-18 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
将来の方向性
There are many potential future directions for research involving ML-18. One area of research that has shown promise is in the development of new cancer treatments. Additionally, ML-18 may have potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of ML-18 and to explore its potential applications in scientific research.
合成法
The synthesis of ML-18 involves the reaction of 3-cyano-6-methyl-2-pyridinethiol with 2-methoxyphenylacetic acid chloride. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
ML-18 has been studied extensively for its potential applications in scientific research. One area of research that has shown promise is in the treatment of cancer. ML-18 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, ML-18 has been studied for its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
|---|---|
分子式 |
C16H15N3O2S |
分子量 |
313.4 g/mol |
IUPAC名 |
2-(3-cyano-6-methylpyridin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15N3O2S/c1-11-7-8-12(9-17)16(18-11)22-10-15(20)19-13-5-3-4-6-14(13)21-2/h3-8H,10H2,1-2H3,(H,19,20) |
InChIキー |
ZYEJLFKCEOQIAA-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)NC2=CC=CC=C2OC |
正規SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)NC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



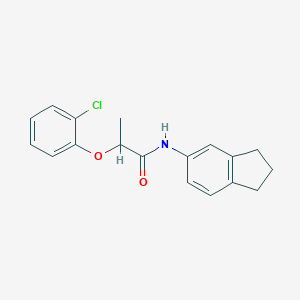
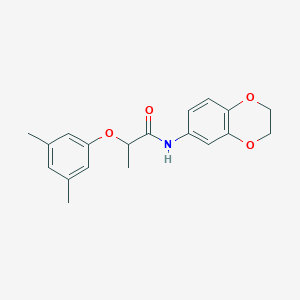
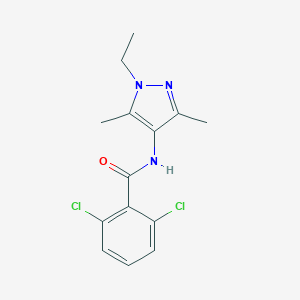
![Isopropyl 4-(3-methylphenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B258345.png)
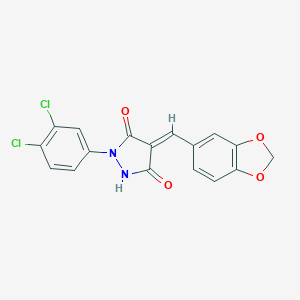
![6-(4-Chlorophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B258353.png)
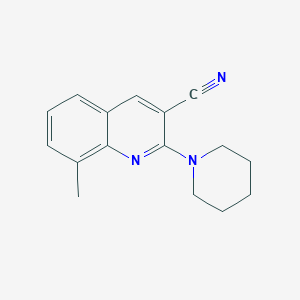
![N-(4-acetylphenyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B258357.png)
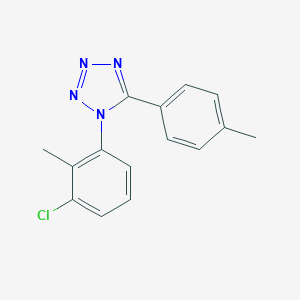
![2-[[5-Benzyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B258362.png)
![3-amino-6-ethoxy-N-(furan-2-ylmethyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258363.png)
![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B258364.png)
![1-(4-Methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B258365.png)
![Ethyl 3-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate](/img/structure/B258366.png)